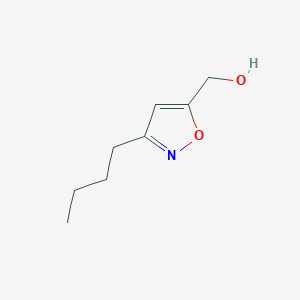
(3-Butyl-1,2-oxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butyl-1,2-oxazol-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanol is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of enzymes involved in key metabolic pathways.
Biochemical And Physiological Effects
Studies have shown that (3-Butyl-1,2-oxazol-5-yl)methanol possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines. In addition, it has been tested for its potential use as a plant growth regulator, and has been shown to enhance plant growth and yield.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its relatively simple synthesis method. In addition, it has been shown to possess a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of (3-Butyl-1,2-oxazol-5-yl)methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its biological activities and potential applications. Another potential direction is the development of new derivatives of (3-Butyl-1,2-oxazol-5-yl)methanol with enhanced biological activities. In addition, further studies on its potential use as a plant growth regulator may lead to the development of new strategies for enhancing crop yield.
Synthesis Methods
The synthesis method of (3-Butyl-1,2-oxazol-5-yl)methanol involves the reaction of butylamine with glyoxal in the presence of sodium hydroxide. This reaction results in the formation of (3-Butyl-1,2-oxazol-5-yl)methanol, which can be purified through recrystallization.
Scientific Research Applications
(3-Butyl-1,2-oxazol-5-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, it has been shown to possess antifungal, antibacterial, and antitumor activities. In material science, it has been used as a precursor for the synthesis of various polymers. In agricultural chemistry, it has been tested for its potential use as a plant growth regulator.
properties
CAS RN |
14633-18-2 |
|---|---|
Product Name |
(3-Butyl-1,2-oxazol-5-yl)methanol |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
InChI Key |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
Canonical SMILES |
CCCCC1=NOC(=C1)CO |
synonyms |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




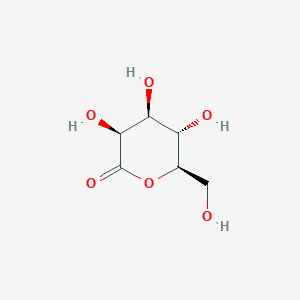
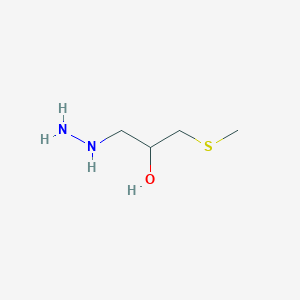
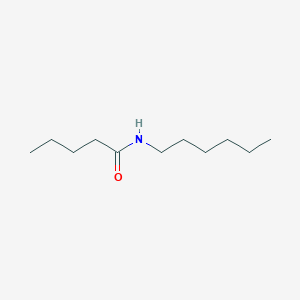
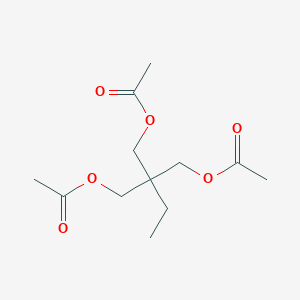
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
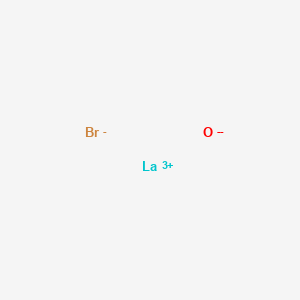
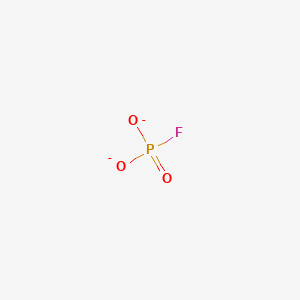

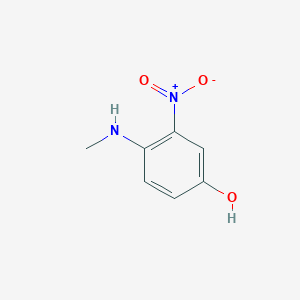
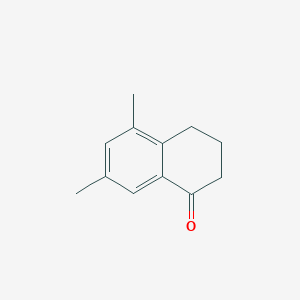
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)